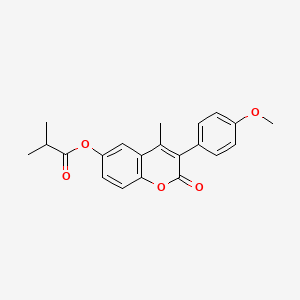

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Descripción

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 4-methoxyphenyl group and a 2-methylpropanoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-12(2)20(22)25-16-9-10-18-17(11-16)13(3)19(21(23)26-18)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKKIBMIUIMGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 4-methoxyphenyl group and the 2-methylpropanoate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. The use of green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining popularity in the industrial production of such compounds .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl thioacetate

- Methyl 2-(4-methoxyphenyl)-2-methylpropanoate

- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromen-2-one core and the 4-methoxyphenyl group enhances its potential for various applications, making it a valuable compound for further research and development .

Actividad Biológica

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a synthetic organic compound belonging to the chromone class. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is . The presence of methoxy and carbonyl functional groups enhances its reactivity and potential biological interactions. The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structure allows it to bind effectively to active sites on these targets, potentially inhibiting enzymatic activity or modulating receptor functions. For instance, studies have indicated that similar chromone derivatives exhibit enzyme inhibition, which may be relevant for therapeutic applications against various diseases.

Biological Activities

-

Antimicrobial Activity :

- Recent studies have shown that derivatives of chromone compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that related compounds had minimum inhibitory concentrations (MIC) ranging from to against sensitive strains like Enterobacter cloacae .

Bacterial Strain MIC (mg/mL) MBC (mg/mL) Enterobacter cloacae 0.004 0.008 Escherichia coli 0.015 0.030 Staphylococcus aureus 0.008 0.015 -

Antioxidant Activity :

- Chromone derivatives have been reported to possess antioxidant properties, which are vital for combating oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH radical scavenging, where higher scavenging percentages indicate stronger antioxidant potential.

-

Anti-inflammatory Effects :

- Some studies suggest that chromone compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models, indicating potential applications in treating inflammatory diseases.

Study on Antibacterial Activity

In a comparative study, various chromone derivatives were synthesized and tested against a panel of bacteria. The results indicated that those with specific substituents on the chromone core exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capacity of chromone derivatives using in vitro assays. The results highlighted that certain derivatives significantly reduced oxidative stress markers in cell cultures, supporting their use in developing nutraceuticals aimed at preventing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.